AL 8810 methyl ester

Descripción general

Descripción

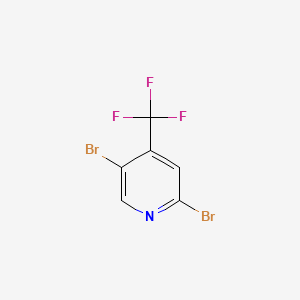

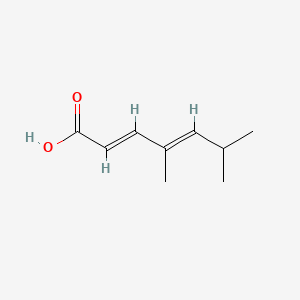

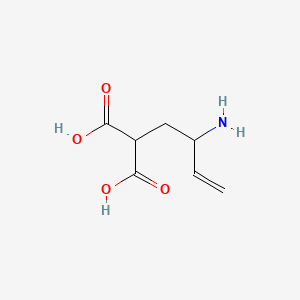

AL 8810 methyl ester is an 11β-fluoro analog of prostaglandin F2α (PGF2α) which acts as a potent and selective antagonist at the FP receptor . It is a lipid soluble, esterified prodrug form of AL 8810 analogous to the commonly used therapeutic intraocular prostaglandin compounds such as latanoprost and travoprost .

Molecular Structure Analysis

This compound has a molecular weight of 416.53 and a molecular formula of C25H33FO4 . It is an 11β-fluoro analog of prostaglandin F2α (PGF2α) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 416.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 10 .

Aplicaciones Científicas De Investigación

Biodiesel Production and Optimization

AL 8810 methyl ester is used in biodiesel production. Studies like Zabeti, Daud, and Aroua (2010) focused on optimizing methyl ester yields via transesterification, using solid base catalysts for palm oil processing (Zabeti, Daud, & Aroua, 2010). Similarly, Ramachandran et al. (2011) explored the use of aluminium hydrogen sulphate as a catalyst in transesterification to synthesize methyl ester from mixed waste vegetable oil, emphasizing the catalyst's efficiency and stability (Ramachandran, Sivakumar, Suganya, & Renganathan, 2011).

Selective Antagonist Effects in Pharmacology

In pharmacological research, AL-8810 has shown selective antagonist effects at the prostaglandin F2α (FP) receptor, as investigated by Griffin, Klimko, Crider, and Sharif (1999). This property makes it a valuable tool for studying FP receptor-mediated responses in complex biological systems (Griffin, Klimko, Crider, & Sharif, 1999).

Enhancing Engine Performance and Emissions

The use of this compound in diesel engines can influence engine performance and emissions. For instance, Hazar and Öztürk (2010) explored the effects of Al2O3–TiO2 coatings in diesel engines using corn oil methyl ester, noting improvements in exhaust gas emissions (Hazar & Öztürk, 2010).

Transesterification Process Enhancements

Research has also been conducted to enhance the transesterification process, which is critical in biodiesel production. Studies such as those by Antunes and Marinković (2003) have examined the transesterification reaction conditions, such as catalyst type and concentration, to maximize yield and purity of the product esters (Antunes & Marinković, 2003).

Whole-Cell Biocatalysis

In the field of biocatalysis, Schrewe et al. (2011) utilized the alkane monooxygenase AlkBGT for the regioselective biooxidation of fatty acid methyl esters, demonstrating the potential of this approach in the synthesis of polymer building blocks (Schrewe, Magnusson, Willrodt, Bühler, & Schmid, 2011).

Mecanismo De Acción

Target of Action

The primary target of AL 8810 methyl ester is the prostaglandin F2α (FP) receptor . The FP receptor is a part of the prostanoid receptors, which are a group of G-protein-coupled receptors in the cell membrane . The FP receptor plays a crucial role in various physiological processes, including the regulation of intraocular pressure and mediation of luteolysis in the corpus luteum .

Mode of Action

This compound is a prostaglandin F2α analog and acts as an agonist at the FP receptor . It competitively antagonizes the effects of the FP receptor agonist Fluprostenol . This means that this compound binds to the FP receptor and inhibits the binding of Fluprostenol, thereby reducing its effects .

Biochemical Pathways

Upon binding to the FP receptor, this compound activates phospholipase C (PLC) . This leads to the production of elevated levels of diacylglycerol and inositol trisphosphate . The latter induces a rapid increase in intracellular calcium . This pathway is crucial for various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

As a lipid-soluble compound, it is expected to have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of the effects of the FP receptor agonist Fluprostenol . This can lead to various cellular effects, depending on the specific role of the FP receptor in the cell type .

Direcciones Futuras

The pharmacology of AL 8810 methyl ester has not been published . Therefore, future research could focus on further elucidating its pharmacological properties and potential therapeutic applications.

Relevant Papers

One relevant paper is “AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor” published in the Journal of Pharmacology and Experimental Therapeutics .

Propiedades

IUPAC Name |

methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO4/c1-30-25(29)11-5-3-2-4-10-21-20(22(26)16-24(21)28)12-13-23(27)19-14-17-8-6-7-9-18(17)15-19/h2,4,6-9,12-13,19-24,27-28H,3,5,10-11,14-16H2,1H3/b4-2-,13-12+/t20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQUNXDCROKALM-ZOXVUOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347566 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176541-11-9 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)